4-(3-Oxopropyl)phenyl acetate
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Overview
Description
4-(3-Oxopropyl)phenyl acetate is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of an acetate group attached to a phenyl ring, which is further substituted with a 3-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxopropyl)phenyl acetate can be achieved through several methods. One common approach involves the esterification of 4-(3-oxopropyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a key consideration to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxopropyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Oxopropyl)phenyl acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Oxopropyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The oxopropyl group can form hydrogen bonds or other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-2-oxopropyl)phenyl acetate
- 4-(3-Oxopropyl)-5-pyrazolone derivatives
- 1-(3,4-Dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one
Uniqueness
4-(3-Oxopropyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[4-(3-oxopropyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h4-8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENULEHSFGYALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657664 |
Source
|
Record name | 4-(3-Oxopropyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91143-05-4 |
Source
|
Record name | 4-(3-Oxopropyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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